molecular formula C22H27NO3 B12595078 Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester CAS No. 648928-51-2

Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester

Cat. No.: B12595078
CAS No.: 648928-51-2
M. Wt: 353.5 g/mol
InChI Key: OOONYKYLANQECJ-UHFFFAOYSA-N
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Description

Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester (CAS: 302841-89-0), also known as Ro 67-4853, is a synthetic carbamate derivative featuring a xanthene scaffold. Its molecular formula is C₁₉H₁₉NO₄ (FW: 325.4), with a purity ≥98% . The compound is characterized by a 9H-xanthen-9-ylcarbonyl group linked to a butyl carbamate moiety via an ethyl ester. It exhibits distinct UV/Vis absorption maxima at 204, 242, and 283 nm, attributed to the conjugated aromatic system of the xanthene core . Ro 67-4853 is supplied as a crystalline solid with stability ≥4 years at 22°C, making it suitable for long-term pharmacological research .

The compound’s design leverages the xanthene scaffold’s rigidity and π-conjugation, which enhances binding affinity to biological targets.

Properties

CAS No.

648928-51-2

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl N-butyl-N-[2-(9H-xanthen-9-yl)ethyl]carbamate

InChI

InChI=1S/C22H27NO3/c1-3-5-15-23(22(24)25-4-2)16-14-17-18-10-6-8-12-20(18)26-21-13-9-7-11-19(17)21/h6-13,17H,3-5,14-16H2,1-2H3

InChI Key

OOONYKYLANQECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)OCC

Origin of Product

United States

Biological Activity

Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester (commonly referred to as a xanthene derivative) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound is characterized by the presence of a xanthene moiety, which is known for its fluorescent properties and ability to interact with various biological targets. The structure can be represented as follows:

  • Chemical Formula : C23H29NO3
  • Molecular Weight : 365.48 g/mol
  • CAS Number : Not specifically listed but related to xanthene derivatives.

Research indicates that the xanthene derivatives, including carbamic acid esters, exhibit various mechanisms of action, primarily through interaction with receptors involved in signaling pathways. Notably, they have been studied for their effects on the cannabinoid receptors CB1 and CB2, which play crucial roles in the endocannabinoid system.

Case Studies

  • Cannabinoid Receptor Modulation
    In a study examining the binding affinities of various compounds to cannabinoid receptors, it was found that certain xanthene derivatives displayed selective activity towards CB2 receptors over CB1 receptors. This selectivity suggests potential therapeutic applications in managing conditions like inflammation and pain without the psychoactive effects associated with CB1 activation .
  • Anticancer Properties
    Another investigation focused on the cytotoxic effects of xanthene derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in leukemia cells, demonstrating a decrease in white blood cell counts, which may be beneficial in treating specific types of leukemia .

Data Table: Biological Activities of Carbamic Acid Derivatives

Biological ActivityObserved EffectReference
CB1/CB2 Receptor BindingSelective binding to CB2
Cytotoxicity in Cancer Cell LinesInduction of apoptosis
Leukopenia InductionBeneficial in leukemia treatment
mGluR1 Receptor EnhancementPotent enhancer

Toxicological Profile

While carbamic acid derivatives show promise in therapeutic applications, their safety profiles must be considered. Studies have indicated potential risks associated with long-term exposure, including carcinogenicity observed in animal models. Ethyl carbamate, a related compound, has been classified as a multisite carcinogen . Therefore, further investigations into the safety and efficacy of these compounds are warranted.

Risk Assessment Findings

  • Carcinogenicity : Ethyl carbamate has shown to be a carcinogen in animal studies.
  • Environmental Impact : Low risk to organisms and environment under normal conditions; however, concentrations exceeding safety thresholds may pose risks .

Scientific Research Applications

Pharmaceutical Applications

  • Positive Allosteric Modulators :
    • Research has identified carbamic acid derivatives, including this compound, as potential positive allosteric modulators for metabotropic glutamate receptor 1 (mGluR1). These compounds enhance receptor activity and are valuable in studying physiological roles mediated by mGluR1 receptors .
  • Fluorescent Probes :
    • The compound has been explored for its application in developing selective fluorescent probes for biological imaging. Such probes can be crucial in tracking cellular processes and understanding drug interactions at a molecular level .
  • Therapeutic Potential :
    • Interaction studies focusing on the binding affinities of carbamic acid derivatives with biological targets can elucidate their therapeutic potential. These studies are essential for assessing the safety profiles and efficacy of such compounds in clinical settings.

Organic Synthesis Applications

  • Synthesis of New Derivatives :
    • The unique structure of carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester allows it to serve as a precursor in synthesizing various derivatives that may exhibit altered solubility and reactivity characteristics. This versatility is particularly useful in organic synthesis for creating new compounds with desired properties.
  • Reactivity Studies :
    • The compound's ability to engage in nucleophilic substitution reactions makes it a subject of interest for researchers looking to explore new synthetic pathways or develop novel materials with specific functionalities.

Case Studies and Research Findings

Study TitleYearFindings
Small Molecule mGluR1 Enhancers2005Synthesized derivatives showed enhanced activity at mGluR1 receptors, indicating potential therapeutic uses in neurological disorders .
Development of Fluorescent Probes2024Demonstrated the effectiveness of using carbamic acid derivatives in creating highly selective fluorescent probes for biological applications .
Interaction Studies on Carbamate DerivativesOngoingFocused on understanding the mechanism of action and safety profiles of various carbamate derivatives, including those derived from the xanthene structure.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Carbamate Derivatives

Compound Name CAS No. Molecular Formula MW Key Substituents Notable Properties
Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester (Ro 67-4853) 302841-89-0 C₁₉H₁₉NO₄ 325.4 Xanthene core, butyl carbamate, ethyl ester UV λmax: 204, 242, 283 nm; crystalline stability
Diphenylacetyl-carbamic acid ethyl ester (Ro 01-6128) N/A C₁₇H₁₇NO₃ 283.3 Diphenylacetyl group, ethyl ester Likely lower π-conjugation; no xanthene scaffold
Carbamic acid ethyl ester (Urethane) 51-79-6 C₃H₇NO₂ 89.1 Simple ethyl carbamate Volatile liquid; carcinogenic (EU Category 2)
Carbamic acid, phenyl-, ethyl ester 1013-75-8 C₉H₁₁NO₂ 165.2 Phenyl group, ethyl ester Higher lipophilicity due to aromatic ring

(a) Ro 67-4853 vs. Diphenylacetyl-Carbamate (Ro 01-6128)

  • Ro 67-4853: The xanthene scaffold likely enhances binding to hydrophobic pockets in proteins or receptors, as seen in related xanthone derivatives with antiallergic activity .
  • Ro 01-6128 : The diphenylacetyl group may confer distinct pharmacokinetics, such as increased metabolic resistance compared to aliphatic carbamates. However, its lack of a rigid scaffold could reduce target specificity .

(b) Ro 67-4853 vs. Ethyl Carbamate (Urethane)

  • Ethyl Carbamate: A well-documented carcinogen (EU Category 2) due to metabolic activation forming vinyl carbamate epoxide, a DNA-reactive metabolite . It induces tumors in multiple organs in rodents .
  • Ro 67-4853: No evidence of carcinogenicity exists.

Metabolic and Stability Profiles

  • Ro 67-4853 : The xanthene core and ethyl ester linkage may slow hydrolysis compared to simpler carbamates like ethyl carbamate. This stability is advantageous for in vivo studies requiring prolonged compound exposure .
  • This aligns with Ro 67-4853’s safety profile.

Preparation Methods

Reaction Scheme:

  • Reactants : Butyl isocyanate and 2-(9H-xanthen-9-yl)ethyl alcohol.
  • Conditions : Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
  • Catalysts : Acidic catalysts such as p-toluenesulfonic acid may be used to enhance reaction rates.

General Reaction:

$$
\text{Butyl Isocyanate} + \text{2-(9H-xanthen-9-yl)ethyl Alcohol} \rightarrow \text{Carbamic Acid Derivative}
$$

Esterification Method

Esterification is another viable method for synthesizing carbamic acid esters. This method involves the reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

  • Reactants : Ethyl carbamate and butanol.
  • Conditions : The reaction can be catalyzed by sulfuric acid or performed under reflux conditions to facilitate ester formation.
  • Yield Optimization : Removing water produced during the reaction can shift equilibrium toward product formation.

General Reaction:

$$
\text{Ethyl Carbamate} + \text{Butanol} \rightarrow \text{Carbamic Acid, Butyl[2-(9H-xanthen-9-yl)ethyl]-, Ethyl Ester}
$$

Synthesis of Xanthene Derivatives

The synthesis of xanthene derivatives often involves multi-step processes that may include cyclization and functionalization reactions.

Example Procedure:

  • Starting Material : 9H-xanthene-9-one can be reduced to yield xanthene derivatives.
  • Functionalization : Subsequent reactions may involve halogenation or alkylation to introduce desired substituents.
  • Final Steps : The final step would involve coupling with the carbamate moiety through carbamoylation.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Reactants Conditions Yield (%) Advantages
Direct Carbamoylation Butyl isocyanate + Alcohol Inert atmosphere, acidic catalyst Variable Straightforward, fewer steps
Esterification Ethyl carbamate + Butanol Reflux, dehydration Moderate Simple setup, common methodology
Xanthene Synthesis Xanthene derivatives + Functional groups Multi-step, various reagents Low to moderate Versatile applications in synthesis

Q & A

Q. How should researchers address inconsistencies in reported biological activity across cell lines?

  • Variability may stem from differences in esterase expression (e.g., HepG2 vs. HEK293 cells). Normalize activity data to esterase activity (measured using 4-nitrophenyl acetate hydrolysis). Use siRNA knockdown or esterase inhibitors (e.g., BNPP) to isolate compound-specific effects .

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